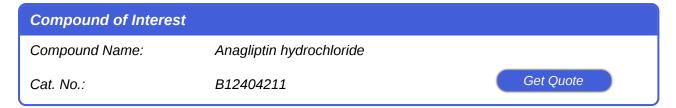


Anagliptin Hydrochloride: A Comparative Efficacy Analysis Against Other DPP-4 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of **Anagliptin hydrochloride** against other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors. The information herein is synthesized from peer-reviewed clinical trials and retrospective studies to support research, scientific evaluation, and drug development endeavors.

Abstract

Anagliptin is a potent and selective DPP-4 inhibitor approved for the treatment of type 2 diabetes mellitus. Like other gliptins, it enhances glycemic control by increasing the levels of active incretin hormones. This guide delves into the comparative efficacy of Anagliptin, focusing on key clinical endpoints such as glycated hemoglobin (HbA1c) reduction, impact on lipid profiles, and management of glucose variability. Direct head-to-head trial data is presented for Anagliptin versus sitagliptin and linagliptin. While direct comparative trials with vildagliptin and saxagliptin are limited, available data from individual studies are included to provide a broader context.

Data Presentation

Glycemic Control: HbA1c Reduction

The primary measure of a DPP-4 inhibitor's efficacy is its ability to reduce HbA1c levels. The following table summarizes the results from various comparative studies.



Compariso n	Drug and Dosage	Study Duration	Baseline HbA1c (%)	Mean HbA1c Reduction (%)	Study Details
Anagliptin vs. Placebo	Anagliptin 100 mg BID	12 weeks	~7.9	-0.75[1]	Phase II Monotherapy Trial[1]
Anagliptin 200 mg BID	12 weeks	~7.9	-0.82[1]	Phase II Monotherapy Trial[1]	
Anagliptin vs. Sitagliptin	Anagliptin 100 mg BID	52 weeks	~6.9	+0.02 (non- inferior)[2]	REASON Trial (add-on to statin)[2]
Sitagliptin 50- 100 mg QD	52 weeks	~6.9	+0.12[2]	REASON Trial (add-on to statin)[2]	
Anagliptin 100 mg BID	12 weeks	~7.5	Not significantly different from Sitagliptin[2]	ACACIA Study (addon to metformin)[2] [3]	
Sitagliptin 100 mg QD	12 weeks	~7.5	Not significantly different from Anagliptin[2] [3]	ACACIA Study (addon to metformin)[2] [3]	
Anagliptin vs. Linagliptin	Anagliptin (100-200 mg/day)	24 months	~11.1	Significant reduction to ~9.7[4][5]	Retrospective Cohort Study[4][5]
Linagliptin (5 mg/day)	24 months	~12.0	Significant reduction to ~9.2[4][5]	Retrospective Cohort Study[4][5]	



Vildagliptin vs. Alogliptin	Vildagliptin 50 mg BID	24 weeks	~7.2	-0.7	Prospective Randomized Open-Label Study
Alogliptin 25 mg QD	24 weeks	~7.2	-0.5	Prospective Randomized Open-Label Study	
Saxagliptin (add-on to metformin)	Saxagliptin 2.5 mg QD	24 weeks	~8.0	-0.73	Randomized, Placebo- Controlled Study
Saxagliptin 5	24 weeks	~8.0	-0.83	Randomized, Placebo- Controlled	

Note: The study by Hamasaki et al. comparing anagliptin and linagliptin was a retrospective cohort study and baseline HbA1c levels were notably high. The percentage change in HbA1c was reported to be lower in the anagliptin group, though both showed significant reductions. A direct head-to-head randomized controlled trial would be needed for a definitive comparison.

Lipid Profile Modulation

Beyond glycemic control, some DPP-4 inhibitors have shown effects on lipid metabolism. Anagliptin, in particular, has been noted for its potential to improve lipid profiles.



Comparison	Parameter	Anagliptin	Other DPP-4 Inhibitors	Study Details
Anagliptin vs. Sitagliptin	LDL-C Change	-3.7 mg/dL[2]	+2.1 mg/dL[2]	REASON Trial (52 weeks)[2]
Total Cholesterol	Significant Reduction	No significant change	REASON Trial (52 weeks)	
Anagliptin vs. Linagliptin	Diastolic Blood Pressure	Decreased[4][5]	No change[4][5]	Retrospective Cohort Study (24 months)[4][5]
Total Cholesterol	Decreased[4]	No significant change[4]	Retrospective Cohort Study (24 months)[4]	
HDL-C	No significant change	Increased[4]	Retrospective Cohort Study (24 months)[4]	
Vildagliptin vs. Alogliptin	LDL-C Change	Comparable to Alogliptin	Comparable to Vildagliptin	Prospective Randomized Open-Label Study (24 weeks)

Glucose Variability

Controlling glucose fluctuations is an important aspect of diabetes management. The ACACIA study specifically investigated the effect of Anagliptin's twice-daily regimen on glycemic variability compared to once-daily sitagliptin.

Parameter	Anagliptin (100 mg BID)	Sitagliptin (100 mg QD)	P-value	Study Details
Change in MAGE (mg/dL)	-30.4 ± 25.6	-9.5 ± 38.0	<0.05	ACACIA Study (12 weeks)[2][3]
Increase in TIR (after dinner, %)	+33.0 ± 22.0	+14.6 ± 28.2	0.009	ACACIA Study (12 weeks)[2][3]



MAGE: Mean Amplitude of Glycemic Excursion; TIR: Time in Range (70-180 mg/dL). A lower MAGE and higher TIR indicate better glycemic stability.

Experimental Protocols REASON Trial: Anagliptin vs. Sitagliptin on LDL-C

- Study Design: A 52-week, multicenter, randomized, open-label, parallel-group trial conducted at 17 centers in Japan.[2]
- Participants: 353 adults (≥20 years) with type 2 diabetes, existing atherosclerotic vascular lesions, and receiving statin therapy.[2]
- Intervention:
 - Anagliptin group: 100 mg orally twice daily. The dose could be increased to 200 mg twice daily if glycemic control was insufficient.
 - Sitagliptin group: 50 mg orally once daily. The dose could be increased to 100 mg once daily if glycemic control was insufficient.
- Primary Endpoint: Change in low-density lipoprotein cholesterol (LDL-C) levels from baseline to 52 weeks.[2]
- Secondary Endpoint: Change in Hemoglobin A1c (HbA1c) levels from baseline to 52 weeks, assessed for non-inferiority.[2]
- Data Collection: Blood samples were collected at baseline and at 52 weeks for the analysis
 of lipid profiles and HbA1c.

ACACIA Study: Anagliptin vs. Sitagliptin on Glycemic Variability

- Study Design: A 12-week, double-blind, randomized, multicenter, active-controlled trial.[3]
- Participants: 89 patients with type 2 diabetes inadequately controlled with metformin alone (HbA1c between 6.5% and 8.5%).[3]



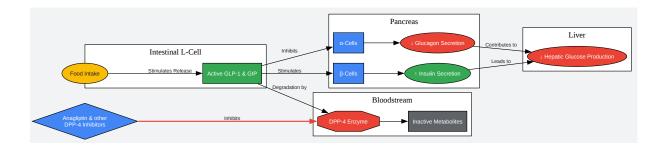
- Intervention:
 - Anagliptin group: 100 mg orally twice daily.
 - Sitagliptin group: 100 mg orally once daily.
- Primary Endpoint: Change from baseline in Mean Amplitude of Glycemic Excursion (MAGE) at 12 weeks.
- Secondary Endpoints: Change in postprandial Time in Range (TIR), HbA1c, and fasting plasma glucose.
- Data Collection: Continuous Glucose Monitoring (CGM) was used to measure MAGE and TIR before and after the 12-week treatment period.

Retrospective Cohort Study: Anagliptin vs. Linagliptin

- Study Design: A 2-year retrospective cohort study conducted at a diabetes-specialty clinic in Japan.[4][5]
- Participants: 234 patients with type 2 diabetes who had been prescribed either anagliptin (n=117) or linagliptin (n=117).[4]
- Data Collection: Clinical data on glycemic control (HbA1c), blood pressure, lipid profile, and liver and renal function were collected from patient records at 3, 6, 12, and 24 months after the initiation of the DPP-4 inhibitor.[4]

Mandatory Visualization DPP-4 Inhibitor Signaling Pathway



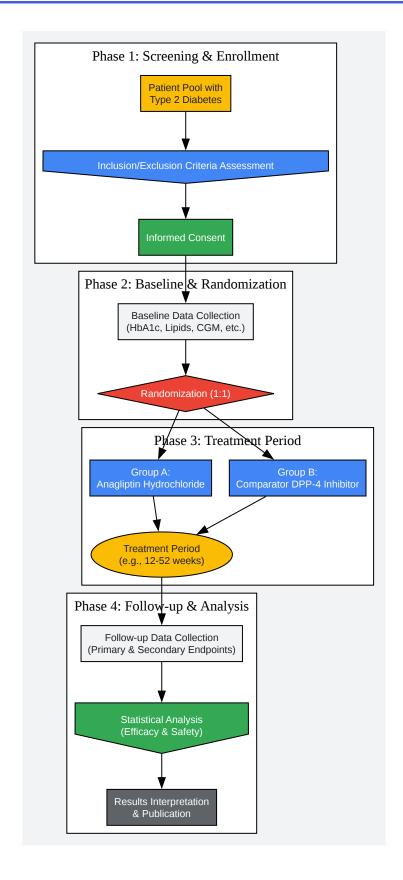


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Caption: Mechanism of action of DPP-4 inhibitors.

Comparative Clinical Trial Workflow





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